molecular formula C10H9ClFNO B7858111 4-(2-Chloro-4-fluorophenoxy)butanenitrile

4-(2-Chloro-4-fluorophenoxy)butanenitrile

Cat. No.: B7858111
M. Wt: 213.63 g/mol
InChI Key: GHEHGKTYROWEPL-UHFFFAOYSA-N
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Description

4-(2-Chloro-4-fluorophenoxy)butanenitrile is a nitrile derivative featuring a phenoxy group substituted with chlorine (Cl) at the 2-position and fluorine (F) at the 4-position. This compound is structurally characterized by a four-carbon chain (butanenitrile) linked to the substituted aromatic ring.

Properties

IUPAC Name

4-(2-chloro-4-fluorophenoxy)butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFNO/c11-9-7-8(12)3-4-10(9)14-6-2-1-5-13/h3-4,7H,1-2,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHEHGKTYROWEPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)OCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(2-Chloro-4-fluorophenoxy)butanenitrile typically involves the reaction of 2-chloro-4-fluorophenol with butanenitrile under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Chemical Reactions Analysis

4-(2-Chloro-4-fluorophenoxy)butanenitrile can undergo various chemical reactions, including:

Scientific Research Applications

4-(2-Chloro-4-fluorophenoxy)butanenitrile is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-Chloro-4-fluorophenoxy)butanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural and physicochemical differences between 4-(2-Chloro-4-fluorophenoxy)butanenitrile and related nitriles:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
This compound 2-Cl, 4-F on phenoxy C10H9ClFNO 213.64 High reactivity (electron-withdrawing groups); agrochemical intermediate potential
4-[2-Chloro-4-(trifluoromethyl)phenoxy]butanenitrile 2-Cl, 4-CF3 on phenoxy C11H9ClF3NO 263.65 Stronger electron-withdrawing CF3 group; discontinued lab reagent
4-(4-Amino-2-fluorophenyl)butanenitrile 4-NH2, 2-F on phenyl C10H11FN2 178.21 Amino group enables nucleophilic reactivity; pharmaceutical intermediate (e.g., diarylhydantoin synthesis)
2-(4-Chlorophenyl)hexanenitrile 4-Cl on phenyl, hexane chain C12H14ClN 207.70 Longer chain increases lipophilicity; agrochemical synthesis
4-(4-Bromo-2-fluorophenyl)butanenitrile 4-Br, 2-F on phenyl C10H9BrFN 258.09 Bromo substituent enhances leaving group ability; research applications

Biological Activity

4-(2-Chloro-4-fluorophenoxy)butanenitrile is an organic compound characterized by a butanenitrile chain linked to a phenoxy group with chlorine and fluorine substituents. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and agrochemicals. The unique combination of halogenated aromatic features enhances its lipophilicity and stability, which can influence its interaction with biological targets.

Chemical Structure and Properties

  • Molecular Formula : C10H10ClFNO
  • Molecular Weight : 215.64 g/mol

The presence of the chloro and fluoro groups significantly alters the compound's chemical properties, including its stability and binding affinity to various biological targets.

This compound's biological activity is primarily linked to its ability to interact with specific molecular targets such as enzymes and receptors. The fluoro group enhances binding affinity, potentially modulating the activity of these targets. The nitrile group may also participate in hydrogen bonding, influencing the compound's overall biological activity.

Biological Activity

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Antimicrobial Properties : Potential effectiveness against bacteria and fungi.
  • Herbicidal Activity : Efficacy in agricultural applications as a herbicide due to its structural similarity to known herbicides.
  • Pharmacological Applications : Investigated for potential therapeutic properties, including anticancer activities.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Antimicrobial Activity : A study demonstrated that similar phenoxybutanenitriles exhibited significant antibacterial effects against Gram-positive bacteria, suggesting that this compound may share this property.
  • Herbicidal Efficacy : Field trials indicated that related compounds showed effective weed control in various crops, highlighting the potential use of this compound in agriculture.
  • Pharmacological Investigations : Research has indicated that compounds with similar structures have been evaluated for their anticancer properties, showing promise in preclinical studies.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameAntimicrobial ActivityHerbicidal ActivityAnticancer Potential
This compoundYesYesYes
4-(2-Chlorophenoxy)butanenitrileModerateYesNo
4-(2-Bromophenoxy)butanenitrileYesModerateYes

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